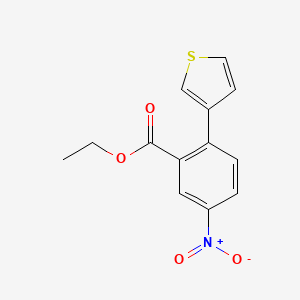![molecular formula C15H10BrNO2 B15171237 Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate CAS No. 919293-21-3](/img/structure/B15171237.png)
Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate is a chemical compound belonging to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 9th position and a carboxylate ester group at the 6th position on the benzo[h]isoquinoline skeleton, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-bromobenzo[h]isoquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of benzo[h]isoquinoline derivatives followed by esterification. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperature conditions . The esterification step can be achieved using methanol and a strong acid catalyst like sulfuric acid (H2SO4) to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact while maximizing efficiency .
化学反应分析
Types of Reactions
Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in the synthesis of complex organic molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in medicinal chemistry and material science .
科学研究应用
Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive isoquinoline alkaloids.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
作用机制
The mechanism of action of methyl 9-bromobenzo[h]isoquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and ester group play crucial roles in binding to active sites, thereby modulating biological activity. The compound can inhibit enzyme activity by forming stable complexes or act as a ligand for receptors, influencing signal transduction pathways .
相似化合物的比较
Similar Compounds
Benzo[h]isoquinoline: Lacks the bromine and ester groups, making it less reactive in certain synthetic applications.
9-Bromoisoquinoline: Similar structure but without the carboxylate ester group, affecting its solubility and reactivity.
Methyl benzo[h]isoquinoline-6-carboxylate: Lacks the bromine atom, which reduces its utility in substitution reactions.
Uniqueness
Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate is unique due to the presence of both the bromine atom and the ester group, which enhance its reactivity and versatility in synthetic chemistry. These functional groups allow for a wide range of chemical modifications, making it a valuable compound in various research fields .
属性
CAS 编号 |
919293-21-3 |
|---|---|
分子式 |
C15H10BrNO2 |
分子量 |
316.15 g/mol |
IUPAC 名称 |
methyl 9-bromobenzo[h]isoquinoline-6-carboxylate |
InChI |
InChI=1S/C15H10BrNO2/c1-19-15(18)13-6-9-4-5-17-8-14(9)12-7-10(16)2-3-11(12)13/h2-8H,1H3 |
InChI 键 |
UXOJHZBATDAHIB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2C=CC(=CC2=C3C=NC=CC3=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


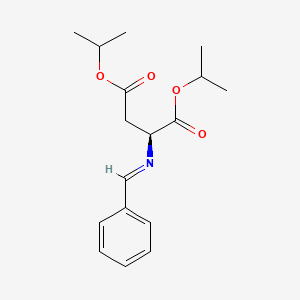
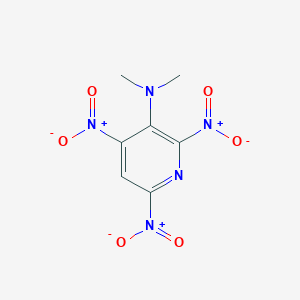
![1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B15171161.png)
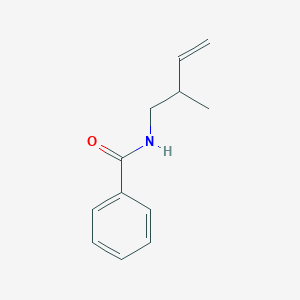
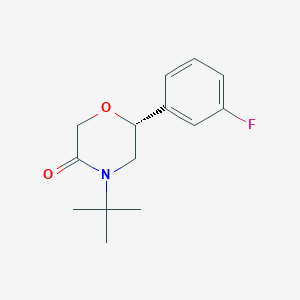
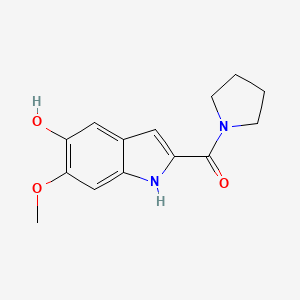
![(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B15171183.png)
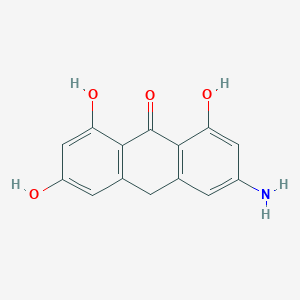
methylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide](/img/structure/B15171202.png)
![Ethyl 2-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15171211.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yloxy)phenyl]benzamide](/img/structure/B15171215.png)
![N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171225.png)

